molecular formula C8H6ClN3 B1353441 5-(2-chlorophenyl)-1H-1,2,4-triazole CAS No. 56015-92-0

5-(2-chlorophenyl)-1H-1,2,4-triazole

Cat. No.: B1353441
CAS No.: 56015-92-0
M. Wt: 179.6 g/mol
InChI Key: HUJUBANPLITKPV-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with a 2-chlorophenyl group. This compound is of significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the triazole ring imparts unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry.

Scientific Research Applications

5-(2-chlorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 5-(2-chlorophenyl)-1H-1,2,4-triazole is the GABA A receptor . This receptor is the major inhibitory neurotransmitter in the central nervous system .

Mode of Action

This compound interacts with its target, the GABA A receptor, by enhancing the activity of gamma aminobutyric acid (GABA), leading to enhanced GABAergic inhibition of neuronal firing .

Biochemical Pathways

It is believed that the compound’s interaction with the gaba a receptor leads to an increase in the inhibitory effects of gaba, thereby affecting neuronal firing .

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration . The absolute bioavailability of the compound is about 90% . Maximum plasma concentrations of the compound are reached within 1 to 4 hours after oral administration . The compound is approximately 85% bound to plasma proteins . It is highly metabolized, with less than 2% unchanged compound being excreted in the urine . Biotransformation occurs mainly by reduction of the 7-nitro group to the 4-amino derivative .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABAergic inhibition of neuronal firing . This results in the compound’s antiseizure and antipanic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature-dependent ordering of the methyl group in the crystal structure of a close analogue of the compound has been observed . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted phenyl-triazole derivatives.

    Oxidation and Reduction: Oxidized or reduced triazole derivatives.

    Coupling Reactions: Biaryl-triazole compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(2-chlorophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJUBANPLITKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427901
Record name 5-(2-chlorophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56015-92-0
Record name 5-(2-chlorophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chlorophenyl)-1H-1,2,4-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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